molecular formula C8H6BrN3O B14752468 5-Bromoindole-2,3-dione 3-hydrazone CAS No. 2438-71-3

5-Bromoindole-2,3-dione 3-hydrazone

Katalognummer: B14752468
CAS-Nummer: 2438-71-3
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: WIQKEHOIDIEVPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromoindole-2,3-dione 3-hydrazone is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindole-2,3-dione 3-hydrazone typically involves the reaction of 5-bromoindole-2,3-dione with hydrazine or its derivatives. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromoindole-2,3-dione 3-hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Bromoindole-2,3-dione 3-hydrazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromoindole-2,3-dione 3-hydrazone is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Eigenschaften

CAS-Nummer

2438-71-3

Molekularformel

C8H6BrN3O

Molekulargewicht

240.06 g/mol

IUPAC-Name

5-bromo-3-diazenyl-1H-indol-2-ol

InChI

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(12-10)8(13)11-6/h1-3,10-11,13H

InChI-Schlüssel

WIQKEHOIDIEVPQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)C(=C(N2)O)N=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.